Ethyl 3-ethylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-ethylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield reduced benzofuran derivatives.
Scientific Research Applications
Ethyl 3-ethylbenzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:
Inhibition of Enzymes: They can inhibit specific enzymes involved in biological processes.
Interaction with Receptors: They can bind to and modulate the activity of specific receptors.
Disruption of Cellular Processes: They can interfere with cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-ethylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzofuran-2-carboxylate: This compound has an amino group instead of an ethyl group, which may result in different biological activities and applications.
Ethyl 5-nitrobenzofuran-2-carboxylate: This compound has a nitro group, which may also lead to different properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-ethyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-3-9-10-7-5-6-8-11(10)16-12(9)13(14)15-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
KJVZFHIAFHZNAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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